molecular formula C13H8F2O2 B6369256 3-(2,3-Difluorophenyl)benzoic acid CAS No. 1261941-01-8

3-(2,3-Difluorophenyl)benzoic acid

Cat. No.: B6369256
CAS No.: 1261941-01-8
M. Wt: 234.20 g/mol
InChI Key: LPDHPSTTZPHSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Difluorophenyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids substituted with fluorine atoms It is characterized by the presence of two fluorine atoms attached to the phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. In this method, a boronic acid derivative of 2,3-difluorophenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is tolerant of various functional groups.

Another approach involves the direct fluorination of a pre-synthesized phenylbenzoic acid derivative using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method allows for the selective introduction of fluorine atoms at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of starting materials. Additionally, continuous flow chemistry techniques can be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenylbenzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The compound can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzoic acid
  • 2,4-Difluorophenylbenzoic acid
  • 3,5-Difluorophenylbenzoic acid

Comparison

3-(2,3-Difluorophenyl)benzoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets compared to other difluorophenylbenzoic acid derivatives. For example, the 2,3-difluoro substitution pattern may result in different electronic and steric effects, affecting its chemical behavior and biological activity .

Properties

IUPAC Name

3-(2,3-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDHPSTTZPHSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683279
Record name 2',3'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-01-8
Record name 2',3'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.